molecular formula C9H10INO2 B13039771 Ethyl 2-(6-iodopyridin-3-yl)acetate

Ethyl 2-(6-iodopyridin-3-yl)acetate

Cat. No.: B13039771
M. Wt: 291.09 g/mol
InChI Key: RYHVQJMZOKQJET-UHFFFAOYSA-N
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Description

Ethyl 2-(6-iodopyridin-3-yl)acetate is an organic compound with the molecular formula C9H10INO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-iodopyridin-3-yl)acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-pyridineacetic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 6-position of the pyridine ring. The resulting 6-iodo-3-pyridineacetic acid is then esterified with ethanol to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-iodopyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 2-(6-azidopyridin-3-yl)acetate, while a Suzuki coupling reaction could produce a biaryl derivative .

Scientific Research Applications

Ethyl 2-(6-iodopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-iodopyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl 2-(6-iodopyridin-3-yl)acetate

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3

InChI Key

RYHVQJMZOKQJET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)I

Origin of Product

United States

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